

An In-depth Technical Guide to the Synthesis of Disperse Red 65

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 65, identified by the CAS number 12223-38-0, is a monoazo disperse dye characterized by its dark red hue.[1] Belonging to the single azo class of dyes, it is primarily utilized in the dyeing of synthetic fibers such as polyester, acetate, and triacetate.[1][2] The synthesis of **Disperse Red 65** is a well-established process in industrial dye chemistry, primarily involving a two-step reaction pathway: diazotization followed by azo coupling.[2] This technical guide provides a detailed overview of the synthesis pathway, experimental protocols, and characterization data for **Disperse Red 65**.

Synthesis Pathway

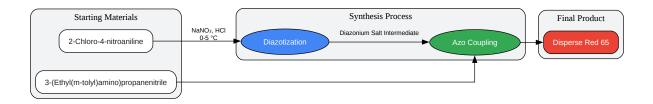
The synthesis of **Disperse Red 65** is a classic example of azo dye formation, a cornerstone of organic synthesis. The overall process can be broken down into two primary stages:

Diazotization of 2-Chloro-4-nitroaniline: The process begins with the diazotization of the
primary aromatic amine, 2-chloro-4-nitroaniline. This reaction is typically conducted in an
acidic medium, such as hydrochloric acid, at a low temperature (0-5 °C) with the addition of
sodium nitrite. The low temperature is crucial to ensure the stability of the resulting
diazonium salt.



Azo Coupling: The freshly prepared diazonium salt of 2-chloro-4-nitroaniline is then coupled with the coupling component, 3-(Ethyl(m-tolyl)amino)propanenitrile.[1] This electrophilic aromatic substitution reaction results in the formation of the final **Disperse Red 65** dye molecule. The pH of the reaction medium is a critical parameter in the coupling step, and it is often adjusted to be mildly acidic or neutral to facilitate the reaction.

The overall synthesis workflow can be visualized as follows:



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A high-level overview of the synthesis workflow for **Disperse Red 65**.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **Disperse Red 65** is not readily available in the public domain, the following procedures for the key reaction steps are based on established methods for the synthesis of similar azo dyes.

Synthesis of the Coupling Component: 3-(Ethyl(m-tolyl)amino)propanenitrile

A general method for the synthesis of N-substituted propanenitriles involves the cyanoethylation of the corresponding amine.

Methodology:

In a round-bottom flask, combine N-ethyl-m-toluidine and a slight excess of acrylonitrile.



- The reaction can be carried out without a solvent or in a polar aprotic solvent like acetonitrile.
- The mixture is typically stirred at room temperature or with gentle heating for several hours to overnight.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the excess acrylonitrile and solvent (if used) are removed under reduced pressure.
- The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Diazotization of 2-Chloro-4-nitroaniline

Methodology:

- In a beaker or flask equipped with a stirrer and a thermometer, suspend 2-chloro-4-nitroaniline in a dilute solution of hydrochloric acid.
- Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. The temperature should be carefully maintained below 5 °C throughout the addition.
- After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5
 °C for an additional 30-60 minutes to ensure the completion of the diazotization reaction.
- The resulting solution contains the diazonium salt of 2-chloro-4-nitroaniline and should be used immediately in the subsequent coupling reaction.

Azo Coupling Reaction

Methodology:

In a separate reaction vessel, dissolve the coupling component, 3-(Ethyl(m-tolyl)amino)propanenitrile, in a suitable solvent, such as acetic acid or an alcohol-water mixture.



- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
- The pH of the reaction mixture is a critical parameter and should be maintained in the weakly acidic to neutral range (pH 4-7). This can be achieved by the addition of a buffer solution, such as sodium acetate.
- A colored precipitate of **Disperse Red 65** will form during the addition.
- After the complete addition of the diazonium salt solution, continue stirring the reaction mixture in the cold for another 1-2 hours to ensure complete coupling.
- The solid dye is then collected by filtration, washed thoroughly with water to remove any unreacted starting materials and salts, and then dried.

Data Presentation

While specific quantitative data for the synthesis of **Disperse Red 65** is scarce in publicly available literature, the following tables outline the expected data points and characteristic spectroscopic features for azo dyes of this class.

Table 1: Physicochemical and Yield Data for Disperse Red 65

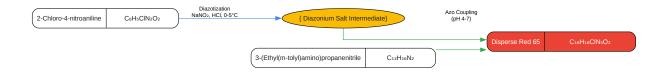
Parameter	Value	
Molecular Formula	C18H18CIN5O2[1]	
Molecular Weight	371.82 g/mol [1]	
Appearance	Dark red powder[1]	
Melting Point	Not reported	
Yield	Not reported	

Table 2: Spectroscopic Data for **Disperse Red 65**



Technique	Expected Wavelength/Shift	Assignment
UV-Vis (λmax)	~500 nm	π - π * transition of the azo chromophore[2]
FT-IR (cm ⁻¹)	~1550-1610	N=N stretching (azo group)[2]
~1340-1380 & ~1510-1560	N-O stretching (nitro group)	
~2240-2260	C≡N stretching (nitrile group)	
¹ H NMR (ppm)	6.5-8.5	Aromatic protons
1.0-4.0	Aliphatic protons (ethyl and propanenitrile groups)	
¹³ C NMR (ppm)	110-160	Aromatic carbons
115-125	Nitrile carbon	
10-60	Aliphatic carbons	-

Synthesis Pathway Diagram



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